molecular formula C10H12BrNO4 B8539571 2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol CAS No. 945244-27-9

2-(2-Bromo-4-nitrophenyl)-2-methyl-1,3-propanediol

Cat. No. B8539571
Key on ui cas rn: 945244-27-9
M. Wt: 290.11 g/mol
InChI Key: RKGBTPCRFZXMQJ-UHFFFAOYSA-N
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Patent
US08524767B2

Procedure details

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (8.12 g, 21.7 mmol) was dissolved in 80 mL of anhydrous tetrahydrofuran (THF) under an atmosphere of nitrogen. The solution was then cooled to 0° C. before a solution of lithium aluminum hydride (23 mL, 23 mmol, 1.0 M in THF) was added slowly. The pale yellow solution immediately turned bright red upon the addition of the lithium aluminum hydride. After 5 min, the mixture was quenched by the slow addition of methanol while maintaining the temperature at 0° C. The reaction mixture was then partitioned between dichloromethane and 1 N hydrochloric acid. The layers were separated and the aqueous layer was extracted three times with dichloromethane. The combined organics were evaporated to dryness and then purified by column chromatography (SiO2, 120 g) utilizing a gradient of 0-100% ethyl acetate in hexanes over 45 minutes. 2-(2-Bromo-4-nitrophenyl)-2-methylpropane-1,3-diol was isolated as a red solid (2.0 g, 31%). 1H NMR (400 MHz, d6-DMSO) δ 8.34 (d, J=2.6 Hz, 1H), 8.16 (dd, J=2.6, 8.9 Hz, 1H), 7.77 (d, J=8.9 Hz, 1H), 4.78 (t, J=5.2 Hz, 2H), 3.98-3.93 (m, 2H), 3.84-3.79 (m, 2H), 1.42 (s, 3H). Retention time 0.89 min.
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
31%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([CH3:22])([C:17](OCC)=[O:18])[C:12](OCC)=[O:13].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[C:11]([CH3:22])([CH2:17][OH:18])[CH2:12][OH:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
8.12 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OCC)(C(=O)OCC)C
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by the slow addition of methanol
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then partitioned between dichloromethane and 1 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organics were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2, 120 g)
CUSTOM
Type
CUSTOM
Details
over 45 minutes
Duration
45 min

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])C(CO)(CO)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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